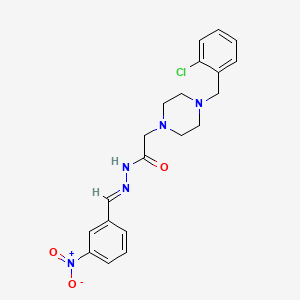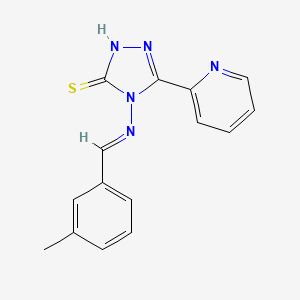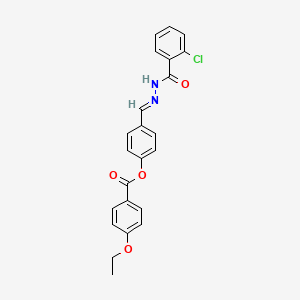
4-((3-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Methylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol ist eine komplexe organische Verbindung, die zur Klasse der Triazol-Derivate gehört
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((3-Methylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol beinhaltet typischerweise die Kondensation von 3-Methylbenzaldehyd mit 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, für die großtechnische Synthese von entscheidender Bedeutung.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-((3-Methylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in entsprechende Amine oder Thiole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden bei Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Thiole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-((3-Methylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung zeigt antimikrobielle, antifungale und antikanzerogene Wirkungen, was sie zu einem wertvollen Kandidaten für die Medikamentenentwicklung macht.
Medizin: Sie hat potenzielle therapeutische Anwendungen bei der Behandlung verschiedener Krankheiten, darunter Krebs und Infektionskrankheiten.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie Polymeren und Nanomaterialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-((3-Methylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann die Aktivität von Enzymen oder Proteinen hemmen, die an kritischen biologischen Prozessen beteiligt sind, was zu ihren therapeutischen Wirkungen führt. So kann sie beispielsweise das Wachstum von Krebszellen hemmen, indem sie die Zellteilung stört oder die Apoptose (programmierter Zelltod) induziert.
Wirkmechanismus
The mechanism of action of 4-((3-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-((3-Methylbenzyliden)amino)-5-(4-chlorphenyl)-4H-1,2,4-triazol-3-thiol
- 4-((3-Methylbenzyliden)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-thiol
- 4-((3-Methylbenzyliden)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-thiol
Einzigartigkeit
Die Einzigartigkeit von 4-((3-Methylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol liegt in seinen spezifischen strukturellen Merkmalen und dem Vorhandensein sowohl von Triazol- als auch von Thiolgruppen. Diese funktionellen Gruppen tragen zu seiner vielfältigen chemischen Reaktivität und biologischen Aktivität bei, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C17H16N4S |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4S/c1-12-6-8-15(9-7-12)16-19-20-17(22)21(16)18-11-14-5-3-4-13(2)10-14/h3-11H,1-2H3,(H,20,22)/b18-11+ |
InChI-Schlüssel |
ZCBFWVNDZFRMNH-WOJGMQOQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC(=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-ethoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12014294.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide](/img/structure/B12014297.png)
![N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12014304.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014306.png)

![[4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12014316.png)

![6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12014340.png)
![[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate](/img/structure/B12014343.png)





